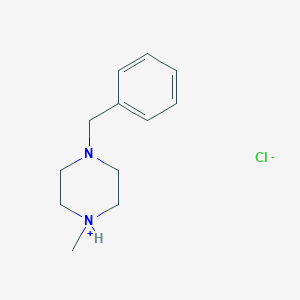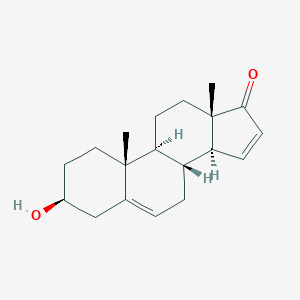
3beta-Hydroxyandrosta-5,15-dien-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Hydroxyandrosta-5,15-dien-17-one: is a biochemical compound with the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol . This compound is part of the androstane family and is known for its unique structure, which includes a hydroxyl group at the 3-beta position and a double bond between the 5th and 15th carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxyandrosta-5,15-dien-17-one can be achieved through various synthetic routes. One common method involves the microbial hydroxylation of dehydroepiandrosterone (DHEA). This process typically uses strains of microorganisms such as Gibberella zeae to introduce a hydroxyl group at the desired position . The reaction conditions often include maintaining a specific pH and temperature to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes. These processes are designed to maximize the yield and purity of the compound. The use of bioreactors and controlled fermentation conditions ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Hydroxyandrosta-5,15-dien-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 3-keto-androsta-5,15-dien-17-one and 3-chloro-androsta-5,15-dien-17-one .
Applications De Recherche Scientifique
3beta-Hydroxyandrosta-5,15-dien-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes, including hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in hormone-related disorders.
Industry: It is used in the production of various biochemical products and as a research tool in proteomics.
Mécanisme D'action
The mechanism of action of 3beta-Hydroxyandrosta-5,15-dien-17-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with steroid hormone receptors and enzymes involved in steroid metabolism .
Comparaison Avec Des Composés Similaires
3beta-Hydroxyandrosta-5,15-dien-17-one can be compared with other similar compounds in the androstane family, such as:
3beta-Hydroxyandrost-5-en-17-one:
Androsterone: A metabolite of testosterone with weak androgenic activity.
Epiandrosterone: An isomer of androsterone with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAZYVFYLADCPH-USOAJAOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453588 |
Source


|
| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17921-63-0 |
Source


|
| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
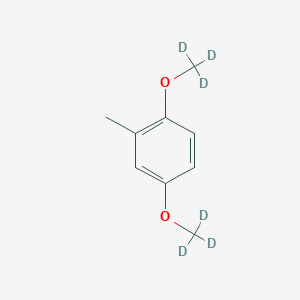
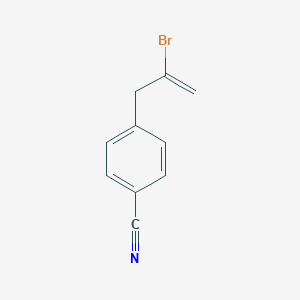
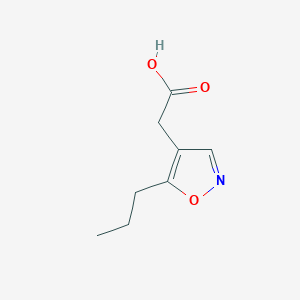
![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
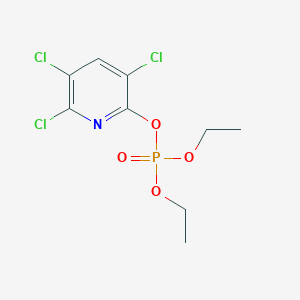
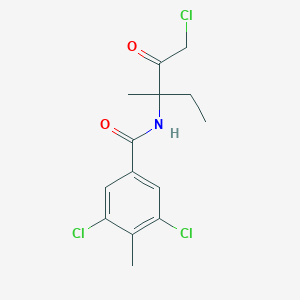

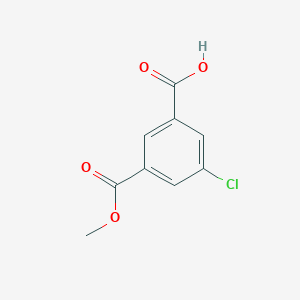

![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
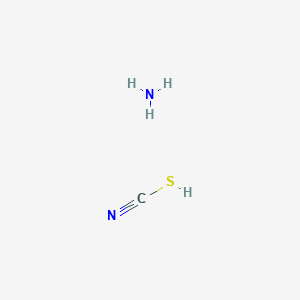
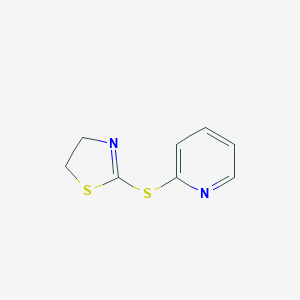
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
